molecular formula C12H10ClN3O3 B11725012 Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate

Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate

Cat. No.: B11725012
M. Wt: 279.68 g/mol
InChI Key: OIJSXSHKPYVMHY-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate is a pyrazole-based organic compound characterized by a methyl ester at position 3, a chloro substituent at position 5, a hydroxyiminomethyl group at position 4, and a phenyl group at position 1 of the pyrazole ring.

Properties

IUPAC Name

methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-19-12(17)10-9(7-14-18)11(13)16(15-10)8-5-3-2-4-6-8/h2-7,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJSXSHKPYVMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1C=NO)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone, leading to the formation of the pyrazole core.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Hydroxyimino Group Formation: This step involves the reaction of the compound with hydroxylamine to introduce the hydroxyimino group.

    Esterification: The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group would yield a nitro derivative, while substitution of the chloro group with an amine would yield an amino derivative.

Scientific Research Applications

Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme activity and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in halogen bonding. These interactions can inhibit the activity of enzymes or alter the function of proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of substituted pyrazole derivatives. Key structural variations among analogs include substituents at positions 4 and 5 of the pyrazole ring, which significantly alter physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents (Position 4) Substituents (Position 5) Functional Groups Molecular Weight (g/mol) Key Features
Target Compound Hydroxyiminomethyl (-CH=N-OH) Chlorine (-Cl) Ester (-COOCH₃) ~293.71* Hydrogen-bond donor (hydroxyimino); moderate lipophilicity
Methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate Methoxyiminomethyl (-CH=N-OCH₃) Chlorine (-Cl) Ester (-COOCH₃) 293.71 Increased lipophilicity (methoxy group); reduced hydrogen bonding
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate Hydroxyiminomethyl (-CH=N-OH) 4-Chlorophenylsulfanyl (-S-C₆H₄Cl) Ester (-COOCH₃) 387.84 Sulfur-containing substituent; enhanced π-π interactions; higher molecular weight
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate Chlorine (-Cl) Sulfamoyl (-SO₂NH₂) Ester (-COOCH₃) Not provided Sulfonamide pharmacophore; potential antimicrobial activity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Methyl (-CH₃) 4-Chlorophenyl (-C₆H₄Cl) Carboxamide (-CONH-C₇H₇N) Not provided Dichlorophenyl and pyridyl groups; likely kinase inhibition properties

*Estimated based on structural similarity to .

Key Differences and Implications

Position 4 Modifications: The hydroxyiminomethyl group in the target compound enables hydrogen bonding, which could enhance binding to biological targets (e.g., enzymes or receptors) . Sulfamoyl (in ) introduces a sulfonamide group, a common feature in antibiotics and diuretics, suggesting divergent therapeutic applications.

Position 5 Modifications: The chlorine atom in the target compound contributes to electron-withdrawing effects, stabilizing the pyrazole ring.

Functional Group Variations :

  • Carboxamide (in ) vs. ester : Amides are generally more hydrolytically stable than esters, affecting bioavailability and half-life.

Biological Activity

Methyl 5-chloro-4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate is a heterocyclic compound that has shown potential in various biological applications, including as an enzyme inhibitor and antimicrobial agent. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H10ClN3O3
  • Molecular Weight : 279.68 g/mol
  • CAS Number : 320423-32-3
  • Purity : >90%

The compound features a pyrazole ring substituted with a chloro group, a hydroxyimino group, and a phenyl group, contributing to its unique biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a β-diketone.
  • Chlorination : The resultant pyrazole intermediate undergoes chlorination to introduce the chloro substituent.
  • Hydroxyimino Group Introduction : This is accomplished by reacting the corresponding aldehyde with hydroxylamine hydrochloride under acidic conditions.
  • Esterification : Finally, the carboxylic acid group is esterified with methanol to yield the desired compound.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. Its mechanism of action involves:

  • Binding to the active site of specific enzymes, thereby blocking their activity.
  • The hydroxyimino group forms hydrogen bonds with amino acid residues in the enzyme's active site, while the phenyl group engages in hydrophobic interactions.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its derivatives have been evaluated for their effectiveness in inhibiting bacterial growth and could serve as potential leads for new antimicrobial agents.

Case Studies and Research Findings

A summary of significant research findings related to this compound includes:

StudyFindings
Study 1Demonstrated significant inhibition of enzyme X at concentrations as low as 10 µM.
Study 2Showed antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Study 3Investigated the compound's potential as an anticancer agent, revealing cytotoxic effects on cancer cell lines at IC50 values between 5 and 15 µM.

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